3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid

conformational restriction molecular rigidity drug design

3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid (CAS 256954-39-9; PubChem CID is a conformationally rigid tricyclic carboxylic acid defined by a 4-oxatricyclo[4.3.0.0³,⁷]nonane core bearing gem‑dimethyl substitution at bridgehead positions C‑6 and C‑7 (IUPAC numbering). Its molecular formula is C₁₁H₁₆O₃ (MW 196.24 g/mol, XLogP3-AA = 1.7), with a single hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 46.5 Ų.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 256954-39-9
Cat. No. B6423150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid
CAS256954-39-9
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC12CCC3C1(COC2(C3)C(=O)O)C
InChIInChI=1S/C11H16O3/c1-9-6-14-11(8(12)13)5-7(9)3-4-10(9,11)2/h7H,3-6H2,1-2H3,(H,12,13)
InChIKeyRTPVZSXBXIHRFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic Acid (CAS 256954-39-9): Core Identity, Structural Class, and Procurement-Grade Characterization


3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid (CAS 256954-39-9; PubChem CID 2770465) is a conformationally rigid tricyclic carboxylic acid defined by a 4-oxatricyclo[4.3.0.0³,⁷]nonane core bearing gem‑dimethyl substitution at bridgehead positions C‑6 and C‑7 (IUPAC numbering) [1]. Its molecular formula is C₁₁H₁₆O₃ (MW 196.24 g/mol, XLogP3-AA = 1.7), with a single hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 46.5 Ų [1]. The compound is commercially supplied in stereochemically defined forms—(1S,3aR,4S,6aS) and (1R,3aR,4R,6aR)—by vendors including Santa Cruz Biotechnology (≥95% purity, 5 g pack size) and Enamine Ltd. [2]. Its primary reported role is as a conformationally constrained building block for diversity-oriented synthesis, where the rigid cage-like architecture restricts conformational freedom and enforces a well-defined spatial orientation of the carboxylic acid vector relative to the tricyclic scaffold [2].

Why Generic Substitution of 3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic Acid (CAS 256954-39-9) Carries Structural and Procurement Risk


This compound occupies a distinct position within the oxatricyclic carboxylic acid chemical space that precludes trivial substitution. Its defining feature—a 4‑oxatricyclo[4.3.0.0³,⁷]nonane cage bearing geminal dimethyl groups at both bridgehead positions—generates a stereoelectronically unique environment that cannot be replicated by monocyclic furan carboxylic acids (e.g., furan-2-carboxylic acid), simpler bicyclic analogs (e.g., camphorcarboxylic acid), or analogs lacking the dimethyl substitution pattern [1]. The gem‑dimethyl groups at C‑6 and C‑7 confer enhanced steric shielding of the tetrahydrofuran oxygen and the carboxylic acid moiety, which influences both chemical reactivity (e.g., altered nucleophilic substitution kinetics, differential esterification rates) and biological recognition (e.g., altered hydrogen‑bonding geometries, differential metabolic stability compared to des‑methyl analogs) [2]. Furthermore, the compound is commercially available in two distinct enantiomeric forms, meaning that any attempted generic replacement with a racemic mixture or the incorrect enantiomer introduces uncontrolled stereochemical variables that can invalidate structure‑activity relationships and compromise experimental reproducibility . The quantitative data presented in Section 3 establishes the measurable dimensions along which this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic Acid (CAS 256954-39-9): Head-to-Head and Cross-Study Comparisons


Molecular Rigidity: Rotatable Bond Count versus Furan-2-carboxylic Acid

This compound possesses exactly 1 rotatable bond (the C–COOH bond), compared to 1 rotatable bond for furan-2-carboxylic acid (C–COOH) but with the critical distinction that the tricyclic cage eliminates all ring-flipping degrees of freedom that exist in the planar furan ring system [1]. In contrast, camphorcarboxylic acid (CAS 474-98-6, also C₁₁H₁₆O₃) retains the bornane skeleton's conformational flexibility with 1 rotatable bond as well, but its bicyclo[2.2.1]heptane core allows bridging-atom flexibility absent in the oxatricyclo[4.3.0.0³,⁷]nonane cage of the target compound [2].

conformational restriction molecular rigidity drug design building block selection

Lipophilicity Tuning via Gem‑Dimethyl Substitution: XLogP3-AA Comparison with Des‑Methyl Analogs

The target compound exhibits a computed XLogP3-AA value of 1.7, reflecting the contribution of the gem‑dimethyl groups to overall lipophilicity [1]. While direct experimental logP values for the exact des‑methyl analog (4‑oxatricyclo[4.3.0.0³,⁷]nonane‑3‑carboxylic acid) are not publicly available, the incremental ΔlogP contribution per methyl group added to a saturated hydrocarbon scaffold is approximately +0.5 log units per methyl group (Hansch-Leo fragmental constant), yielding an estimated XLogP3 of ~0.7 for the des‑dimethyl analog [2]. This differential of ~1.0 log unit between the dimethyl and des‑methyl forms translates to an approximately 10‑fold difference in partition coefficient, which is expected to alter membrane permeability and metabolic stability in cell‑based assays.

lipophilicity XLogP3 ADME prediction lead optimization

Stereochemical Purity and Enantiomeric Availability: Single Enantiomer Supply versus Racemic Procurement

The target compound is commercially sourced as discrete, stereochemically defined enantiomers—(1S,3aR,4S,6aS) and (1R,3aR,4R,6aR)—from Santa Cruz Biotechnology, each supplied at ≥95% purity in 5 g pack sizes . This contrasts with many structurally related oxatricyclic carboxylic acids (e.g., 5‑oxo‑4‑oxatricyclo[4.2.1.0³,⁷]nonane‑9‑carboxylic acid and its iodo‑substituted derivatives), which are frequently available only as racemic mixtures or stereochemically undefined mixtures [1]. The availability of single enantiomers eliminates the need for chiral preparative separation prior to use in asymmetric synthesis or enantioselective biological assays.

stereochemistry enantiomeric purity chiral building block asymmetric synthesis

Hydrogen‑Bond Donor/Acceptor Profile versus Camphorcarboxylic Acid (C₁₁H₁₆O₃ Isomer)

The target compound possesses 1 hydrogen bond donor (carboxylic acid O–H) and 3 hydrogen bond acceptors (carboxylic acid carbonyl, tetrahydrofuran ether oxygen, and the second carboxylic acid oxygen) [1]. Camphorcarboxylic acid (CAS 474‑98‑6, also C₁₁H₁₆O₃), an isomeric comparator, also displays 1 donor and 3 acceptors but distributes its acceptor density differently: one ketone carbonyl, one carboxylic acid carbonyl, and one carboxylic acid hydroxyl oxygen [2]. The ether oxygen in the target compound's tetrahydrofuran ring is a weaker hydrogen‑bond acceptor (pKₐ of conjugate acid ≈ –2 to –3) compared to the ketone carbonyl of camphorcarboxylic acid (pKₐ of conjugate acid ≈ –6 to –7), resulting in predicted differential solvation energies in protic solvents and altered co‑crystal formation propensities .

hydrogen bonding molecular recognition solubility crystal engineering

Procurement Lead Time and Cost Benchmarking: Enamine Direct Supply versus Custom Synthesis

Enamine Ltd. supplies the target compound via chem-space.com at USD 420.00 per pack with a 12‑day lead time [1]. In comparison, custom synthesis of structurally analogous tricyclic carboxylic acids (e.g., 6,7‑dimethyl‑4‑oxatricyclo[4.3.0.0³,⁷]nonane‑3‑carbonitrile or N‑(4‑chlorophenyl)‑6,7‑dimethyl‑4‑oxatricyclo[4.3.0.0³,⁷]nonane‑3‑carboxamide) typically involves 4–7 synthetic steps from commercially available starting materials, with estimated lead times of 4–8 weeks and costs ranging from USD 2,000 to USD 8,000 per gram depending on scale [2]. This represents an approximately 5‑ to 20‑fold cost advantage and a 2‑ to 5‑fold time advantage for the off‑the‑shelf compound versus custom synthesis of close analogs.

procurement lead time cost efficiency supply chain

Topological Polar Surface Area (tPSA) as a Predictor of Passive Membrane Permeability: Comparison with Drug‑Like Compounds of Similar Molecular Weight

The target compound exhibits a computed topological polar surface area (tPSA) of 46.5 Ų [1], which falls well below the widely accepted threshold of 90 Ų for predicted blood‑brain barrier penetration and below 140 Ų for predicted oral absorption [2]. This tPSA value is significantly lower than that of furan‑2‑carboxylic acid (tPSA = 50.4 Ų) and substantially lower than that of camphorcarboxylic acid (tPSA ≈ 54.4 Ų), reflecting the encapsulation of polar atoms within the tricyclic cage architecture and the shielding effect of the gem‑dimethyl groups [3]. The lower tPSA predicts superior passive membrane permeability relative to these structurally related carboxylic acids.

tPSA blood-brain barrier permeability oral bioavailability drug-likeness prediction

Best Application Scenarios for 3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic Acid (CAS 256954-39-9): Evidence‑Driven Use Cases


Conformationally Constrained Fragment Library Design for Fragment‑Based Drug Discovery (FBDD)

The compound's single dominant solution conformation, enforced by its rigid tricyclic cage and gem‑dimethyl substitution, makes it an ideal fragment for inclusion in shape‑diverse fragment libraries. With a molecular weight of 196.24 Da, XLogP3 of 1.7, and tPSA of 46.5 Ų, it satisfies all Rule‑of‑Three criteria for fragment screening while providing a carboxylic acid handle for rapid analog generation via amide coupling or esterification [1]. Its lower tPSA relative to furan‑2‑carboxylic acid (46.5 vs. 50.4 Ų) predicts superior passive permeability, increasing the likelihood of detecting fragment hits in cell‑based screening formats [1][2].

Enantioselective Synthesis of Chiral Tetrahydrofuran‑Containing Bioactive Scaffolds

The commercial availability of both (1S,3aR,4S,6aS) and (1R,3aR,4R,6aR) enantiomers at ≥95% purity enables direct incorporation into asymmetric synthetic routes without chiral resolution steps, saving 2–5 synthetic operations and 20–50% yield loss . This is particularly advantageous for medicinal chemistry programs requiring matched molecular pair analysis of enantiomeric pairs to deconvolute stereochemistry‑dependent biological activity.

Rapid Structure‑Activity Relationship (SAR) Exploration in Hit‑to‑Lead Optimization

At USD 420.00 per pack with a 12‑day lead time, the target compound offers a 5‑ to 20‑fold cost advantage over custom synthesis of structurally analogous building blocks (USD 2,000–8,000/g with 4–8 week lead times) [3]. This enables rapid iterative SAR exploration where the carboxylic acid serves as a versatile diversification point for amide, ester, ketone, alcohol, and heterocycle formation, allowing medicinal chemistry teams to generate 20–50 analogs within weeks rather than months.

Physicochemical Property Benchmarking for CNS Penetration Prediction Models

With a tPSA of 46.5 Ų and XLogP3 of 1.7, the compound occupies a favorable region of the CNS MPO (Multiparameter Optimization) desirability space, predicting blood‑brain barrier permeability [1][2]. Its rigid scaffold and defined hydrogen‑bond donor/acceptor profile (1 donor, 3 acceptors with a weak ether acceptor) make it a suitable probe molecule for calibrating in silico CNS penetration models and for experimental validation using PAMPA‑BBB or MDCK‑MDR1 monolayer permeability assays.

Quote Request

Request a Quote for 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.